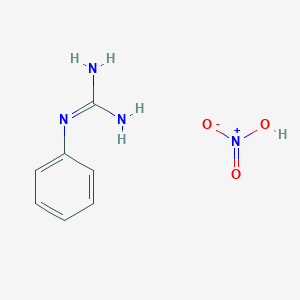

Phenylguanidine nitrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

nitric acid;2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHKZQUSGDYVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379465 | |

| Record name | Nitric acid--N''-phenylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18860-78-1 | |

| Record name | Nitric acid--N''-phenylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenylguanidine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylguanidine Nitrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylguanidine nitrate (CAS No: 18860-78-1) is a versatile organic compound that holds a significant position as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, combining the phenylguanidinium cation with the nitrate anion, imparts a range of chemical and potential biological properties that make it a molecule of interest for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of phenylguanidine nitrate, from its fundamental properties and synthesis to its applications and safety considerations. The information presented herein is intended to equip scientists with the necessary knowledge to effectively and safely utilize this compound in their research and development endeavors.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of phenylguanidine nitrate is fundamental to its application in any experimental setting. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 18860-78-1 | [2] |

| Molecular Formula | C₇H₁₀N₄O₃ | [3] |

| Molecular Weight | 198.18 g/mol | [2][3] |

| Appearance | White to light grey or beige crystalline solid | [1][2] |

| Melting Point | 122-127 °C | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| IUPAC Name | nitric acid;2-phenylguanidine | [2][3] |

| InChI Key | DIHKZQUSGDYVOT-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C(C=C1)N=C(N)N.(O)[O-] | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of phenylguanidine nitrate is a well-established process. The following protocol, adapted from literature procedures, provides a reliable method for its preparation in a laboratory setting.[2] The causality behind each step is explained to ensure a thorough understanding of the reaction mechanism.

Synthesis Workflow

Caption: Synthesis and purification workflow for phenylguanidine nitrate.

Step-by-Step Methodology

Materials:

-

Aniline (0.1 mole)

-

Concentrated Nitric Acid (0.1 mole)

-

50% Aqueous Cyanamide Solution (0.15 mole)

-

Ethyl Alcohol (Ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline, concentrated nitric acid, the aqueous cyanamide solution, and 100 mL of ethyl alcohol.

-

Causality: Aniline serves as the phenyl donor, cyanamide as the source of the guanidine carbon and nitrogens, and nitric acid protonates the aniline and acts as the counter-ion for the final salt. Ethanol is the reaction solvent.

-

-

Reflux: Heat the mixture under reflux for 20 hours.

-

Causality: The elevated temperature and extended reaction time are necessary to drive the multi-step condensation reaction to completion.

-

-

Precipitation: After the reflux period, cool the reaction mixture to 0°C and maintain this temperature for 5 hours.

-

Causality: The solubility of phenylguanidine nitrate in ethanol decreases significantly at lower temperatures, leading to its precipitation out of the solution.

-

-

Isolation: Collect the precipitated solid by filtration.

-

Causality: This separates the crude product from the reaction solvent and any soluble impurities.

-

-

Purification: Purify the crude product by recrystallization from ethyl alcohol.

-

Causality: Recrystallization is a purification technique that relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. As the hot, saturated ethanol solution cools, the phenylguanidine nitrate will crystallize out in a purer form, leaving impurities behind in the mother liquor.

-

Self-Validation and Quality Control:

-

Yield: While not explicitly stated in the source, a successful synthesis should yield a white to off-white crystalline solid.

-

Melting Point: The melting point of the purified product should be sharp and within the range of 122-127 °C. A broad melting range may indicate the presence of impurities.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum should be consistent with the assigned structure, showing characteristic peaks for N-H, C=N, and phenyl group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence and connectivity of the phenyl and guanidinium protons and carbons.

-

-

Analytical Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product. A method similar to that used for nitroguanidine, employing a mixed-mode RP-18/cation column with UV detection, could be a suitable starting point for method development.[4][5]

Putative Mechanism of Action and Biological Significance

While phenylguanidine nitrate is primarily utilized as a chemical intermediate, the biological activities of its constituent ions and related compounds provide insights into its potential pharmacological relevance.[1]

The Phenylguanidinium Cation

The guanidinium group is a key feature in many biologically active molecules. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows it to interact with various biological targets. Phenylguanidine derivatives have been investigated for a range of therapeutic applications:

-

Antimicrobial Activity: Guanidine-containing compounds are known for their antimicrobial properties. They can disrupt bacterial cell membranes, leading to cell death.[6]

-

NMDA Receptor Antagonism: Certain diarylguanidine derivatives have been shown to be potent and selective non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. This suggests a potential for developing neuroprotective agents.

The Nitrate Anion

Organic nitrates are well-known prodrugs of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. The general mechanism of action for organic nitrates involves enzymatic or non-enzymatic conversion to NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation.

A Hypothesized Dual-Action Profile

Based on the properties of its components, it is plausible that phenylguanidine nitrate could exhibit a dual-action pharmacological profile. The phenylguanidinium moiety could confer affinity for specific biological targets, while the nitrate group could serve as a source of nitric oxide. However, it is crucial to note that the biological activity of the intact salt has not been extensively characterized in the public domain. Further research is required to elucidate its specific mechanism of action and therapeutic potential.

Applications in Drug Discovery and Development

The primary role of phenylguanidine nitrate in the pharmaceutical industry is as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2]

Precursor for Guanidine-Containing Drugs

The phenylguanidine moiety can be incorporated into larger molecules to introduce the desirable physicochemical and biological properties of the guanidinium group. This includes enhancing solubility, modulating pKa, and providing key interaction points with biological targets.

Synthetic Intermediate Workflow

Caption: Role of phenylguanidine nitrate as a synthetic intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling phenylguanidine nitrate.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

Phenylguanidine nitrate is a valuable and versatile chemical compound with established utility as a synthetic intermediate. Its straightforward synthesis and the potential for diverse chemical transformations make it an important tool for medicinal chemists and drug development professionals. While its own biological activity is not yet fully elucidated, the known properties of its constituent ions suggest intriguing possibilities for future research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775226, Phenylguanidine nitrate. Retrieved from [Link]

-

Walsh, M. E. (1990). Analytical Methods for Determining Nitroguanidine in Soil and Water. U.S. Army Cold Regions Research and Engineering Laboratory. Retrieved from [Link]

-

Jenkins, T. F., & Walsh, M. E. (1990). Analytical Methods for Determining Nitroguanidine in Soil and Water. ResearchGate. Retrieved from [Link]

- Gale, G. R. (1975). Mechanism of action of guanidine. In Antibiotics III (pp. 234-245). Springer, Berlin, Heidelberg.

Sources

- 1. CAS 18860-78-1: N''-phenylguanidine nitrate | CymitQuimica [cymitquimica.com]

- 2. Phenylguanidine nitrate (18860-78-1) for sale [vulcanchem.com]

- 3. Phenylguanidine nitrate | C7H10N4O3 | CID 2775226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Nitroguanidine nitrate | CH5N5O5 | CID 135849548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Phenylguanidinium Nitrate from Aniline and Cyanamide

Executive Summary

Phenylguanidinium nitrate (PGN) is a significant nitrogen-rich salt utilized as an intermediate in pharmaceutical synthesis and as a burn-rate modifier in energetic propellant formulations. This guide details the chemical synthesis of PGN via the nucleophilic addition of aniline to cyanamide.

While direct one-pot synthesis using nitric acid is possible, this guide advocates for a Two-Step Metathesis Protocol . This approach isolates the guanidine core as a stable halide salt first, ensuring high purity and mitigating the safety risks associated with heating organic substrates in the presence of strong oxidizers (nitrates) during the reflux phase.

Key Technical Parameters:

-

Target Compound: Phenylguanidinium Nitrate (

) -

Melting Point: 125–127 °C[1]

-

Reaction Type: Nucleophilic Addition / Ion Exchange

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves the synthesis of an energetic salt.

-

Energetic Potential: Phenylguanidinium nitrate is an oxidizer-fuel salt. While less sensitive than primary explosives, it can decompose violently under confinement or high heat.

-

Cyanamide Toxicity: Cyanamide is a severe skin irritant and alcohol sensitizer (Antabuse effect). Avoid contact.

-

Nitration Risks: In the "Direct Route," heating aniline with nitric acid carries a risk of ring nitration (forming nitroanilines) or runaway oxidation. The Two-Step protocol described below eliminates this risk.

Theoretical Framework

Reaction Mechanism

The synthesis relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the cyanamide nitrile group. Aniline is a relatively weak nucleophile; therefore, the reaction requires acid catalysis or the use of an aniline salt to protonate the cyanamide, increasing its electrophilicity.

Pathway:

-

Activation: Cyanamide is protonated (or complexes with the anilinium proton), making the nitrile carbon susceptible to attack.

-

Addition: Aniline attacks the nitrile carbon, forming a tetrahedral intermediate.

-

Tautomerization: Rearrangement leads to the formation of the planar guanidinium cation.

Mechanistic Visualization

The following diagram illustrates the reaction logic and the critical separation of the "Synthesis" phase from the "Nitration" phase.

Figure 1: Mechanistic pathway separating guanidine core formation from nitrate salt generation to ensure process safety.

Experimental Protocol: Two-Step Metathesis (Recommended)

This method is superior for research and drug development applications due to its higher specificity and safety profile compared to direct nitration.

Phase 1: Synthesis of Phenylguanidinium Chloride

Reagents:

-

Aniline (93.1 g, 1.0 mol)

-

Hydrochloric Acid, 37% (approx. 1.0 mol equiv.)[5]

-

Cyanamide, 50% aq. solution (105 g, ~1.25 mol)

-

Solvent: Water or Ethanol/Water (1:1)

Procedure:

-

Salt Formation: In a 500 mL round-bottom flask, dissolve aniline in water (or ethanol). Slowly add HCl with stirring and cooling (ice bath) to form Aniline Hydrochloride in situ. Verify pH is approximately 2.5–3.0.

-

Note: Pure Aniline Hydrochloride solid (129.6 g) can be used directly if available.

-

-

Addition: Heat the solution to a gentle boil (approx. 85–90°C). Add the 50% aqueous cyanamide solution dropwise over 30–45 minutes.

-

Control: Slow addition prevents the dimerization of cyanamide into dicyandiamide.

-

-

Reflux: Reflux the mixture for 3–4 hours. The solution will darken slightly.

-

Monitoring: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water) or HPLC. Aniline spot should disappear.

-

Isolation: Evaporate solvent under reduced pressure to obtain the crude Phenylguanidinium Chloride. Alternatively, cool to 0°C to precipitate if using minimal solvent.

Phase 2: Conversion to Phenylguanidinium Nitrate

Reagents:

-

Phenylguanidinium Chloride (Crude from Step 1)

-

Sodium Nitrate (

) (saturated aq. solution) OR Nitric Acid (dilute)[1]

Procedure:

-

Dissolution: Dissolve the Phenylguanidinium Chloride in the minimum amount of hot water (~60°C).

-

Metathesis:

-

Option A (Safer): Add a saturated solution of Sodium Nitrate (1.1 equiv) to the hot guanidine solution.

-

Option B (Acidic): Slowly add dilute Nitric Acid (1.0 equiv). Do not use concentrated fuming acid.

-

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 0–4°C for 4 hours. Phenylguanidinium Nitrate is less soluble than the chloride and will crystallize out.

-

Filtration: Filter the crystals using a Büchner funnel. Wash with a small amount of ice-cold water (to remove NaCl/HCl) followed by cold ethanol.

-

Purification: Recrystallize from ethanol or water/ethanol (1:1).

-

Drying: Dry in a vacuum desiccator over silica gel or

. Do not heat above 60°C during drying.

Characterization & Data

Expected Properties:

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Grayish tint indicates oxidation impurities |

| Melting Point | 125 – 127 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in hot water, ethanol | Insoluble in ether, benzene |

| Yield | 70 – 85% | Based on Aniline starting material |

Spectroscopic Validation:

-

IR (KBr): Look for strong N-H stretching (3100–3400

), C=N stretch (~1650 -

1H NMR (DMSO-d6):

7.2–7.5 (m, 5H, Aromatic),

Process Workflow Diagram

The following diagram outlines the unit operations required for the Two-Step synthesis, emphasizing the critical control points (CCPs).

Figure 2: Unit operation workflow for the production of Phenylguanidinium Nitrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of Cyanamide | Ensure pH is acidic (< 3.0) and addition is slow. |

| Oily Product | Impurities / Water retention | Recrystallize from Ethanol. Ensure slow cooling. |

| Yellow/Brown Color | Oxidation of Aniline | Use fresh Aniline (distilled). Perform reaction under |

| Violent Exotherm | Nitric Acid concentration too high | Use Sodium Nitrate (Metathesis) instead of direct acid addition. |

References

-

Davis, T. L. (1921). The Action of Cyanamide on Aniline.[6] Journal of the American Chemical Society. Link (Foundational chemistry for substituted guanidines).

-

PrepChem. (n.d.). Synthesis of Phenyl guanidine nitrate.[2][4]Link (Specific protocol for the nitrate salt).

-

Vulcan Chem. (n.d.). Phenylguanidine nitrate Properties and Safety.[3][7]Link (Physical properties and CAS verification).

-

Organic Syntheses. (1927). Guanidine Nitrate.[2][3][4][7][8][9][10] Org.[2][7][8][10][11][12] Synth. 1927, 7, 46. Link (General methodology for guanidine nitrate salts).

-

Weiss, S. (1993). Process for the production of guanidine derivatives.[4][6][7][8][10][12] European Patent EP0560726A2. Link (Industrial optimization of the aniline-cyanamide reaction).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 18860-78-1: N''-phenylguanidine nitrate | CymitQuimica [cymitquimica.com]

- 3. Phenylguanidine nitrate | C7H10N4O3 | CID 2775226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylguanidine nitrate (18860-78-1) for sale [vulcanchem.com]

- 5. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Guanidine nitrate - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Guanidine synthesis by guanylation [organic-chemistry.org]

Thermal Stability and Decomposition of Phenylguanidine Nitrate

[1][2]

Executive Summary

Phenylguanidine Nitrate (PGN) (CAS: 18860-78-1) is the nitrate salt of

This guide details the physicochemical profile, thermal decomposition pathways, and kinetic stability of PGN. It is designed for scientists requiring precise data for process safety, shelf-life determination, and energetic material handling.

Physicochemical Characterization

Before analyzing thermal behavior, the material's baseline physical state must be established to distinguish phase transitions (melting) from decomposition events.

Table 1: Physicochemical Profile of Phenylguanidine Nitrate

| Property | Value | Notes |

| Formula | ( | |

| Molar Mass | 198.18 g/mol | |

| Appearance | White to beige crystalline solid | Hygroscopic tendency |

| Melting Point | 122–124 °C | Distinct endotherm prior to decomposition |

| Density | ~1.42 g/cm³ (Estimated) | Based on packing of analogous guanidinium salts |

| Solubility | High (Water, MeOH, EtOH) | Dissociates into ions in polar solvents |

Thermal Stability Analysis

The thermal profile of PGN is characterized by a distinct separation between its melting point and its decomposition onset, a critical window for processing.

Differential Scanning Calorimetry (DSC) Behavior

The DSC trace of PGN typically exhibits two primary thermal events:

-

Endothermic Melting (

): A sharp endothermic peak corresponding to the solid-liquid phase transition. No mass loss occurs at this stage. -

Exothermic Decomposition (

): A broad, complex exothermic event. Unlike simple guanidine nitrate (which decomposes

Critical Insight: The "liquid window" (approx. 122–170°C) allows for melt-casting or homogeneous reactions in synthesis but poses a safety risk if the temperature is uncontrolled, as the liquid phase facilitates rapid autocatalytic decomposition.

Thermogravimetric Analysis (TGA)

TGA data reveals a multi-stage mass loss mechanism:

-

Stage 1 (Dissociation): Above 170°C, the salt begins to dissociate into its components: free phenylguanidine and nitric acid.

-

Stage 2 (Gas Evolution): Rapid mass loss occurs as nitric acid oxidizes the organic base, releasing gases (

, -

Residue: Unlike aliphatic guanidine salts which often decompose completely to gas, PGN frequently leaves a carbonaceous char due to the aromatic ring.

Decomposition Mechanism

The decomposition of PGN is not a simple bond scission but a salt dissociation followed by redox reactions. The presence of the phenyl ring introduces an electron-rich site susceptible to nitration and oxidation by the nitrate anion.

Mechanistic Pathway

-

Proton Transfer (Equilibrium): Upon heating, the lattice destabilizes, shifting the equilibrium toward the free base and nitric acid.

-

Radical Generation:

undergoes homolysis to generate -

Oxidation: Reactive radical species attack the guanidine nitrogen or the phenyl ring, leading to ring opening and gas generation.

Figure 1: Decomposition Pathway of Phenylguanidine Nitrate

Caption: Step-wise thermal degradation from solid phase transition to oxidative gas evolution.

Experimental Methodologies

To validate the stability of specific PGN batches, the following self-validating protocols are recommended. These ensure data integrity and reproducibility.

Protocol: Non-Isothermal Kinetic Analysis (DSC)

Objective: Determine the Activation Energy (

-

Sample Preparation: Weigh 1–2 mg of PGN into high-pressure gold-plated crucibles (to contain initial gas evolution).

-

Calibration: Calibrate DSC with Indium (

) and Zinc ( -

Heating Rates (

): Run four separate samples at heating rates of 2, 5, 10, and 20 °C/min. -

Data Collection: Record the peak temperature (

) of the exothermic decomposition event for each rate. -

Calculation: Plot

vs.

Protocol: Isothermal Stability Test (Vacuum Stability)

Objective: Assess long-term storage stability.

-

Setup: Place 5.0 g of PGN in a glass manometer tube.

-

Conditioning: Heat block to 100°C (below melting point).

-

Measurement: Monitor gas evolution volume over 48 hours.

-

Threshold: Gas generation

indicates autocatalytic instability.

Figure 2: Thermal Characterization Workflow

Caption: Workflow for deriving kinetic safety parameters from raw thermal data.

Safety & Handling

As a nitrate salt, PGN possesses intrinsic energetic potential.

-

Incompatibility: Strong acids (accelerate decomposition), strong bases (liberate free phenylguanidine), and reducing agents.

-

Storage: Store below 40°C in tightly sealed, non-metallic containers to prevent moisture absorption and hydrolysis.

-

Fire Hazard: Releases toxic

fumes upon combustion. Use water spray or

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775226, Phenylguanidine nitrate. Retrieved from [Link]

-

Fisher Scientific (2025). Safety Data Sheet: Phenylguanidine Nitrate. Retrieved from [Link] (Direct SDS search required for specific batch data).

-

Izato, Y., & Miyake, A. (2018). Initial decomposition pathways of guanidinium nitrate studied by quantum chemistry calculation. Journal of Explosives Society, 79(3). (Cited for mechanistic analogy to guanidine nitrate).[3][4][5] Retrieved from [Link]

Biological Activity & Therapeutic Potential of Phenylguanidine Nitrate Derivatives

Executive Summary

Phenylguanidine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a highly basic guanidinium core attached to an aromatic ring. While Phenylguanidine Nitrate (CAS 18860-78-1) is primarily utilized as a stable, crystalline precursor in organic synthesis, its downstream derivatives exhibit potent antimicrobial, antifungal, and kinase-inhibitory activities .

This guide dissects the pharmacological utility of this class, moving beyond the nitrate salt precursor to the bioactive entities it generates.[1][2] We analyze the Structure-Activity Relationship (SAR) driving their membrane-disrupting capabilities and provide validated protocols for their synthesis and biological evaluation.

Chemical Architecture & SAR

The biological efficacy of phenylguanidine derivatives stems from the unique physicochemical properties of the guanidine moiety.

The Pharmacophore

-

Basicity (pKa ~13.6): The guanidine group remains protonated at physiological pH, forming a stable guanidinium cation. This cation is critical for electrostatic attraction to negatively charged bacterial cell envelopes or fungal phosphomannans.

-

Hydrogen Bonding: The bidentate hydrogen-bonding capability allows for high-affinity interactions with carboxylate and phosphate residues in enzyme active sites (e.g., kinases) or membrane receptors.

Structure-Activity Relationship (SAR)

The bioactivity is modulated by substitutions on the phenyl ring and the nitrogen terminals.

Figure 1: SAR landscape of phenylguanidine derivatives. Halogenation of the phenyl ring enhances lipophilicity for membrane insertion, while N-terminal cyclization (e.g., into pyrimidines) shifts activity toward enzyme inhibition.

Pharmacology & Mechanisms of Action[1][2]

Antimicrobial & Antifungal Activity

Mechanism: Cationic Membrane Disruption Derivatives synthesized from phenylguanidine nitrate often function as cationic amphiphiles.

-

Electrostatic Attraction: The positively charged guanidinium headgroup binds to the anionic phosphate groups of bacterial lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive).

-

Insertion: The hydrophobic phenyl tail partitions into the lipid bilayer.

-

Disruption: This causes membrane depolarization, pore formation, and leakage of intracellular components (K+ efflux), leading to cell death.

Key Data:

-

Target: Staphylococcus aureus (MRSA), Candida albicans.

-

Potency: Specific halogenated derivatives (e.g., 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidines) exhibit MIC values in the 0.5–4.0 µg/mL range.[3]

Kinase Inhibition (Synthetic Utility)

Phenylguanidine nitrate is the key reagent for synthesizing 2-anilinopyrimidine derivatives.

-

Pathway: Phenylguanidine reacts with enaminones to form the pyrimidine core.

-

Target: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

-

Therapeutic Relevance: These derivatives arrest the cell cycle in tumor cells, acting as antiproliferative agents.

Agricultural Applications

-

Cyprodinil: A fungicide synthesized using phenylguanidine salts. It inhibits methionine biosynthesis in fungi, demonstrating the versatility of the scaffold beyond simple membrane disruption.

Experimental Protocols

Synthesis of 2-Anilinopyrimidine Derivatives

Objective: To synthesize a bioactive kinase inhibitor using Phenylguanidine Nitrate as the starting material.[4]

Reagents:

-

Phenylguanidine Nitrate (1.0 eq)[4]

-

3-(Dimethylamino)-1-aryl-2-propen-1-one (Enaminone) (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Solvent: 2-Methoxyethanol or Ethanol

Workflow:

-

Neutralization: Dissolve Phenylguanidine Nitrate in 2-methoxyethanol. Add NaOH to liberate the free guanidine base in situ.

-

Note: The nitrate salt is stable but the free base is reactive. Always generate the free base immediately prior to reaction.

-

-

Cyclization: Add the enaminone electrophile to the mixture.

-

Reflux: Heat the mixture to reflux (120°C) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup: Cool to room temperature. Pour into ice-cold water. The pyrimidine derivative typically precipitates.

-

Purification: Filter the solid and recrystallize from Ethanol/Water.

Figure 2: Synthesis pathway for converting Phenylguanidine Nitrate into bioactive pyrimidine derivatives.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To quantify the antimicrobial potency of the synthesized derivative.

Protocol:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Dilution: Prepare a stock solution of the phenylguanidine derivative in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

-

Incubation: Add bacterial inoculum to wells. Incubate at 37°C for 18–24 hours.

-

Readout: Determine MIC as the lowest concentration inhibiting visible growth.

-

Validation: Run Vancomycin as a positive control (Expected MIC: 0.5–2 µg/mL).

Quantitative Data Summary

Table 1: Comparative Bioactivity of Phenylguanidine Derivatives

| Compound Class | Modification | Target/Organism | Activity (MIC/IC50) | Mechanism |

| Benzyl-Guanidine | 3-Cl, 5-CF3 | S. aureus (MRSA) | 0.5 µg/mL | Membrane Disruption |

| Phenyl-Guanidine | Unsubstituted | E. coli | >64 µg/mL | Weak Membrane Interaction |

| Anilinopyrimidine | Pyrazolo-fusion | CDK2 (Enzyme) | 15 nM (IC50) | ATP-Competitive Inhibition |

| Bis-Guanidine | Dimeric Linker | Candida albicans | 2.0 µg/mL | Pore Formation |

Toxicology & Safety (E-E-A-T)

Handling Phenylguanidine Nitrate:

-

Oxidizer Hazard: As a nitrate salt, it promotes combustion. Store away from reducing agents and organic solvents when not in use.

-

Acute Toxicity: Harmful if swallowed (H302) or inhaled.[5][6] Use N95 respiratory protection and nitrile gloves.

-

Environmental: Guanidine derivatives can be toxic to aquatic life (H411).[7] Dispose of waste via incineration with a chemical scrubber.[7]

References

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. MDPI. Available at: [Link]

- Biological Activities of Guanidine Compounds.Expert Opinion on Therapeutic Patents. (Cited in context of broad guanidine pharmacology).

-

Phenylguanidine Nitrate (Compound Summary). PubChem. Available at: [Link]

- Pyradazine compounds as GSK-3 inhibitors.Google Patents (WO2004035588A1).

-

Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens. NIH/PMC. Available at: [Link]

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Phenylguanidine nitrate | C7H10N4O3 | CID 2775226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemical-label.com [chemical-label.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structural Analysis and Conformation of Phenylguanidine Nitrate

For Immediate Release

[City, State] – February 10, 2026 – In the intricate world of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount to predicting its behavior and unlocking its therapeutic potential. This technical guide offers an in-depth exploration of the structural analysis and conformational landscape of phenylguanidine nitrate, a molecule of significant interest due to the prevalence of the guanidinium group in pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the experimental and computational methodologies employed to elucidate its molecular architecture.

Introduction: The Significance of the Phenylguanidinium Moiety

The guanidinium group, the protonated form of guanidine, is a recurring motif in a vast array of biologically active molecules and natural products. Its ability to form strong, charge-assisted hydrogen bonds makes it a crucial player in molecular recognition at biological targets. Phenylguanidine, as a simple substituted guanidine, serves as a foundational model for understanding the interplay of aromatic systems with the highly basic and delocalized guanidinium headgroup. The nitrate salt, in particular, provides a counter-ion that actively participates in and influences the overall solid-state structure and conformational preferences through hydrogen bonding. A comprehensive structural analysis of phenylguanidine nitrate is therefore essential for rational drug design and the development of novel materials.

Elucidating the Solid-State Structure: The Power of X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, offering a static yet highly detailed snapshot of the molecule's preferred conformation in the solid state.

The Quest for a Definitive Structure

The guanidinium group is well-known for its ability to form strong hydrogen bonds, and this is a dominant feature in the crystal structures of guanidinium-containing salts.[4] These interactions play a central role in the formation and stabilization of the crystal lattice.[3]

Anticipated Structural Features and Hydrogen Bonding

Based on the analysis of related guanidinium nitrate structures, the solid-state form of phenylguanidine nitrate is expected to be characterized by an extensive network of hydrogen bonds. The protonated guanidinium group (phenylguanidinium) possesses multiple N-H donors that can interact strongly with the oxygen atoms of the nitrate anion.

Key anticipated interactions include:

-

Charge-Assisted Hydrogen Bonds: Strong N-H···O hydrogen bonds between the phenylguanidinium cation and the nitrate anion will be the primary drivers of the crystal packing.

-

Inter-cation and Inter-anion Interactions: Depending on the packing arrangement, weaker C-H···O or C-H···N interactions may also be present, further stabilizing the lattice.

The planarity of the guanidinium group and the orientation of the phenyl ring relative to this plane are key conformational parameters. Steric hindrance and electronic effects will influence the dihedral angle between the phenyl ring and the guanidinium moiety.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers seeking to determine the definitive crystal structure of phenylguanidine nitrate, the following protocol outlines the necessary steps:

-

Crystal Growth: High-quality single crystals are paramount. Phenylguanidine nitrate can be synthesized by the direct neutralization of phenylguanidine with nitric acid.[5] Slow evaporation of a suitable solvent (e.g., ethanol, water-ethanol mixtures) at a constant temperature is a common method for growing single crystals.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

-

Data Deposition: Upon successful structure determination, the crystallographic information file (CIF) should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.[6]

Vibrational Spectroscopy: Probing Molecular Bonds and Functional Groups

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and can be used to identify functional groups and probe the local environment of chemical bonds, including the strength of hydrogen bonds.

Expected Vibrational Signatures of Phenylguanidine Nitrate

Table 1: Predicted Key Vibrational Modes for Phenylguanidine Nitrate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3500 - 3100 | Broad and complex bands due to multiple N-H groups involved in hydrogen bonding. The position and shape are sensitive to the H-bond strength. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Characteristic sharp peaks from the phenyl ring. |

| C=N Stretching (Guanidinium) | 1680 - 1630 | A strong band characteristic of the delocalized C=N bond in the guanidinium core. |

| N-H Bending | 1650 - 1550 | Scissoring and bending vibrations of the amino groups. |

| C-N Stretching | 1400 - 1200 | Stretching vibrations of the single C-N bonds within the guanidinium and to the phenyl ring. |

| NO₃⁻ Asymmetric Stretching | ~1380 | A very strong and often broad band characteristic of the nitrate anion. |

| C-H Bending (Aromatic, out-of-plane) | 900 - 675 | Bands whose positions are indicative of the substitution pattern on the phenyl ring. |

The presence of strong hydrogen bonding will lead to a broadening and red-shifting (lower frequency) of the N-H stretching vibrations compared to a non-hydrogen-bonded state. The vibrational modes of the nitrate ion will also be influenced by its interactions within the crystal lattice.

Experimental Protocol: Acquiring FTIR and Raman Spectra

-

Sample Preparation:

-

FTIR (KBr Pellet): A small amount of phenylguanidine nitrate is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

FTIR (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Raman: A small amount of the crystalline powder is placed in a glass capillary or on a microscope slide.

-

-

Data Acquisition:

-

The appropriate spectrum (FTIR or Raman) is recorded using a spectrometer.

-

For FTIR, a background spectrum of the empty sample compartment (or pure KBr pellet) is collected and subtracted from the sample spectrum.

-

For Raman, the laser wavelength and power should be chosen to avoid sample fluorescence and degradation.

-

-

Spectral Analysis: The positions, intensities, and shapes of the observed bands are analyzed and assigned to specific molecular vibrations.

Conformational Landscape in Solution: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of individual atoms (chemical shifts), their connectivity (coupling constants), and their spatial proximity (Nuclear Overhauser Effect, NOE).

Predicted NMR Signatures of Phenylguanidinium Nitrate

Due to the delocalized positive charge and the presence of multiple nitrogen atoms, the NMR spectra of the phenylguanidinium cation will exhibit characteristic features.

¹H NMR:

-

Aromatic Protons: Protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The splitting pattern will depend on the electronic effects of the guanidinium group.

-

N-H Protons: The protons on the nitrogen atoms will likely appear as broad signals due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen nuclei. Their chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: The carbon signals of the phenyl ring will appear in the aromatic region (typically δ 120-150 ppm).

-

Guanidinium Carbon: The central carbon of the guanidinium group is expected to have a characteristic chemical shift in the range of δ 155-165 ppm, reflecting its unique electronic environment.

Conformational Dynamics

NMR spectroscopy can also provide insights into the conformational dynamics of phenylguanidine nitrate in solution. The rotation around the C-N bond connecting the phenyl ring to the guanidinium group is a key conformational degree of freedom. The rate of this rotation can be studied using variable temperature NMR experiments. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: A few milligrams of phenylguanidine nitrate are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For a more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Spectral Interpretation: The chemical shifts, coupling constants, and correlations from 2D spectra are analyzed to assign all proton and carbon signals and to deduce the connectivity of the molecule.

In Silico Analysis: Computational Modeling of Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods for studying molecular structure and conformation. DFT calculations can provide valuable insights into the relative energies of different conformers, the nature of intramolecular interactions, and predicted spectroscopic properties.

Modeling the Conformational Space

The primary conformational flexibility in phenylguanidine nitrate arises from the rotation around the C-N bond linking the phenyl ring and the guanidinium group. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states).

Such studies on related N-arylguanidines have shown that the conformational preferences are influenced by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.[7][8]

Predicting Spectroscopic Properties

DFT calculations can also be used to predict vibrational frequencies (for comparison with experimental IR and Raman spectra) and NMR chemical shifts. Comparing these calculated values with experimental data can help to validate the computational model and provide a more confident assignment of the experimental spectra.

Computational Protocol: DFT-Based Conformational Analysis

-

Model Building: The 3D structure of the phenylguanidinium cation and the nitrate anion are built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. For phenylguanidine, this would primarily involve scanning the dihedral angle of the phenyl group relative to the guanidinium plane.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain theoretical vibrational spectra.

-

NMR Chemical Shift Calculations: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts for the optimized structures.

-

Analysis: The relative energies of the conformers are compared to determine the most stable structures. The calculated spectroscopic data are then compared with experimental results.

Visualizing the Workflow and Molecular Interactions

To provide a clear overview of the methodologies and the key molecular interactions, the following diagrams have been generated using Graphviz.

Figure 1: An overview of the experimental and computational workflow for the structural analysis of phenylguanidine nitrate.

Figure 2: A schematic representation of the extensive hydrogen bonding network expected between the phenylguanidinium cation and the nitrate anion.

Conclusion and Future Directions

The structural analysis of phenylguanidine nitrate, through a combination of X-ray crystallography, vibrational and NMR spectroscopy, and computational modeling, provides a comprehensive picture of its molecular architecture and conformational preferences. The dominant features are the planar, delocalized guanidinium group and the extensive hydrogen bonding network it forms with the nitrate counter-ion. While a definitive crystal structure of phenylguanidine nitrate remains to be published, analysis of closely related compounds provides a strong foundation for understanding its solid-state behavior.

Future work should focus on obtaining high-quality single crystals of phenylguanidine nitrate to determine its precise crystal structure. This experimental data would be invaluable for validating and refining computational models, leading to a more accurate understanding of the structure-property relationships in this important class of compounds. Such knowledge will undoubtedly aid in the rational design of new pharmaceuticals and functional materials that leverage the unique properties of the phenylguanidinium moiety.

References

-

Supramolecular Behaviour of N,N′ ‐Bridged Guanidinium Nitrates in the Crystalline State: Identification of Privileged Hydrogen Bond Networks. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Synthesis of Phenyl guanidine nitrate. (n.d.). PrepChem.com. Retrieved February 10, 2026, from [Link]

-

Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Inorganic Salts of N-phenylbiguanidium(1+)—Novel Family with Promising Representatives for Nonlinear Optics. (2021). MDPI. Retrieved February 10, 2026, from [Link]

-

Conformations, conformational preferences, and conformational exchange of N'-substituted N-acylguanidines: intermolecular interactions hold the key. (2010). PubMed. Retrieved February 10, 2026, from [Link]

-

A structural study of N,N′-bis-aryl-N′′-acylguanidines. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Inorganic Salts of N-phenylbiguanidium(1+)—Novel Family with Promising Representatives for Nonlinear Optics. (2021). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Characteristic pyridylguanidine resonances by NMR spectroscopy. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

NMR and X-ray Diffraction Conformational Study of Guanidines. (2024). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Phenylguanidine nitrate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Phenylguanidine Nitrate-d5. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved February 10, 2026, from [Link]

-

Guanidine Nitrate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. (2009). University of Pennsylvania. Retrieved February 10, 2026, from [Link]

-

1,1,3,3-Tetramethylguanidine. (n.d.). SpectraBase. Retrieved February 10, 2026, from [Link]

-

Strong and Weak Hydrogen-Bonding Interactions in the Structures of N,N',N' '-Trisubstituted Guanidinium Chlorides and Bromides. (2006). ResearchGate. Retrieved February 10, 2026, from [Link]

-

1,3-Diphenylguanidine. (n.d.). SpectraBase. Retrieved February 10, 2026, from [Link]

-

CONFORMATIONAL ANALYSIS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 10, 2026, from [Link]

-

Conformational analysis. (n.d.). Fiveable. Retrieved February 10, 2026, from [Link]

-

Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved February 10, 2026, from [Link]

-

CCDC 657064: Experimental Crystal Structure Determination. (2008). Research Explorer - The University of Manchester. Retrieved February 10, 2026, from [Link]

-

N-Phenylguanidine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

nitroguanidine. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

-

Vibrational spectra of pyridinium salts. (2006). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Process Engineering Design for Manufacture of Guanidine Nitrate. Volume I. (1973). DTIC. Retrieved February 10, 2026, from [Link]

-

New group of inorganic salts of 1,3-diaminoguanidinium(1+) cation – crystal structures, vibrational spectra, linear and nonlinear optical properties. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Phenylguanidine carbonate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

New Energetic Derivatives of 1-Amino-3-Nitroguanidine. (2009). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N,N'-Diphenylguanidine monohydrochloride | 24245-27-0 | Benchchem [benchchem.com]

- 4. Guanidine Nitrate | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State [mdpi.com]

- 7. Guanidine nitrate(506-93-4) IR Spectrum [chemicalbook.com]

- 8. Guanidine nitrate(506-93-4) Raman [m.chemicalbook.com]

Technical Guide: Environmental Fate and Toxicity of Phenylguanidine Nitrate

[1]

Executive Summary

Phenylguanidine nitrate (CAS: 18860-78-1) is an organic salt utilized primarily as an intermediate in the synthesis of energetic materials, propellants, and specific pharmaceutical scaffolds.[1][2][3][4][5] As a nitrate salt of N-phenylguanidine, its environmental behavior is governed by its rapid dissociation in aqueous media into the phenylguanidinium cation and the nitrate anion .[1]

This guide provides a technical analysis of its physicochemical properties, environmental transport pathways, and toxicological profile.[1] It is designed to assist researchers in conducting risk assessments and establishing safety protocols for handling this energetic precursor.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2][6]

Understanding the dual nature of Phenylguanidine nitrate as an ionic solid is critical for predicting its fate.[1] Upon release, it does not persist as a neutral molecule but functions as an electrolyte.[1]

Table 1: Physicochemical Characterization

| Property | Data / Value | Relevance to Fate |

| Chemical Name | N-Phenylguanidine nitrate | Primary Identifier |

| CAS Registry Number | 18860-78-1 | Regulatory Tracking |

| Molecular Formula | C₇H₉N₃[1][2][3][4][6][7] · HNO₃ (C₇H₁₀N₄O₃) | Stoichiometry |

| Molecular Weight | 198.18 g/mol | Transport Modeling |

| Physical State | White to off-white crystalline solid | Handling/Dust Hazard |

| Solubility (Water) | High (Dissociates) | Rapid aquatic transport |

| Melting Point | 125–127 °C | Thermal stability limit |

| pKa (Conjugate Acid) | ~10.8 (Guanidine moiety) | Exists as cation at pH 4–9 |

| Log Kow (Cation) | ~0.6–0.9 (Estimated) | Low bioaccumulation potential |

| Energetic Classification | Flammable Solid / Oxidizer | Fire/Explosion Risk |

Part 2: Environmental Fate and Transport[1]

The environmental fate of Phenylguanidine nitrate is bifurcated immediately upon contact with moisture.[1] The compound undergoes electrolytic dissociation , generating two distinct species with divergent fates: the Phenylguanidinium cation and the Nitrate anion .[1]

Dissociation and Transport[1]

-

Aqueous Phase: The salt is highly soluble. The nitrate anion (

) is highly mobile and contributes to nutrient loading (eutrophication).[1] The phenylguanidinium cation ( -

Soil/Sediment Interaction:

-

Cation Exchange: The positively charged phenylguanidinium ion will adsorb strongly to negatively charged soil particles (clays, organic matter) via cation exchange mechanisms.[1] This retards its leaching potential compared to the nitrate anion.

-

Mobility: While nitrate leaches rapidly into groundwater, the organic cation is likely to be retained in the topsoil horizon, making it available for aerobic biodegradation or photolysis.[1]

-

Degradation Pathways[1]

-

Biodegradation: The phenyl ring provides a handle for microbial attack, typically via hydroxylation followed by ring cleavage.[1] However, the guanidine moiety is nitrogen-rich and can be recalcitrant, often requiring specific amidinohydrolases to degrade to urea and ammonia.[1]

-

Photolysis: The aromatic phenyl ring absorbs UV radiation.[1] Surface water or soil surface exposure may lead to direct photolysis, oxidizing the phenyl ring or cleaving the N-C bond.[1]

Visualization: Environmental Fate Logic

The following diagram illustrates the divergent pathways of the cation and anion in the environment.

Figure 1: Divergent environmental fate pathways for Phenylguanidine nitrate post-dissociation.[1]

Part 3: Toxicological Profile[1]

The toxicity of Phenylguanidine nitrate is a composite of the organic cation's specific toxicity and the general toxicity of nitrates.[1]

Table 2: Mammalian and Aquatic Toxicity Data

| Endpoint | Classification / Value | Mechanism/Notes |

| Acute Oral Toxicity | Category 4 (Harmful) | LD50 estimated 300–2000 mg/kg.[1] Ingestion causes GI distress. |

| Acute Dermal Toxicity | Category 4 (Harmful) | Permeable through skin; systemic effects possible. |

| Acute Inhalation | Category 4 (Harmful) | Dust inhalation irritates respiratory mucosa. |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes localized inflammation and dermatitis. |

| Eye Damage/Irritation | Category 2A (Severe Irritant) | Cationic surfactants can cause corneal opacity. |

| Aquatic Toxicity | Toxic (Estimated) | Cationic guanidines disrupt gill function in fish and cell membranes in algae. |

| Genotoxicity | Negative (Predicted) | Related guanidines (e.g., nitroguanidine) generally lack mutagenicity (Ames negative).[1] |

Mechanism of Toxicity[1]

-

Irritation: The phenylguanidinium cation acts as a weak organic base and surfactant, disrupting lipid bilayers in cell membranes, leading to epithelial irritation in eyes and lungs.[1]

-

Methemoglobinemia (Nitrate): Ingestion of significant quantities can lead to nitrate reduction to nitrite in the gut, oxidizing hemoglobin to methemoglobin, reducing oxygen transport (Blue Baby Syndrome risk in infants, though less relevant for occupational exposure).[1]

-

Aquatic Hazard: Similar to Diphenylguanidine (DPG), the monophenyl variant is expected to be toxic to aquatic life.[1] The positive charge allows it to bind to negatively charged gill surfaces, interfering with respiration and ion regulation in fish.[1]

Part 4: Analytical Methodologies

Accurate detection requires separating the ionic species.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the phenylguanidinium cation in environmental matrices.[1]

Protocol: LC-MS/MS Determination in Water

Objective: Quantify phenylguanidinium cation at ppb (µg/L) levels.

-

Sample Preparation:

-

Filter water sample through 0.2 µm PTFE filter.

-

Note: Avoid glass containers if concentration is ultra-low (potential cation adsorption); use polypropylene.

-

-

Chromatography (HPLC):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with ion-pairing agent.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start high organic (90% B) to retain polar cation, gradient to 50% B.

-

-

Mass Spectrometry (MS/MS):

-

Quantification:

-

Use isotopically labeled internal standard (e.g., Phenylguanidine-d5) to correct for matrix effects.[1]

-

Part 5: Risk Assessment & Handling Protocols

Energetic Material Hazards

Phenylguanidine nitrate is an energetic precursor .[1] While less sensitive than primary explosives, it is a Flammable Solid .[1]

-

Dry State: Risk of deflagration if exposed to heat, sparks, or friction.[1]

-

Storage: Store wet (phlegmatized) if possible, or in conductive, grounded containers to prevent static discharge.

Occupational Safety Workflow

The following workflow outlines the decision matrix for handling spills or releases.

Figure 2: Safety decision matrix for handling Phenylguanidine nitrate spills.

Regulatory Considerations

-

REACH (EU): Likely registered as an intermediate.[1] Strictly controlled conditions (SCC) required.

-

TSCA (USA): Listed.[1][8] Verify SNUR (Significant New Use Rules) if applicable to specific energetic applications.

-

Disposal: Do not discharge into municipal drains. Incineration is the preferred method to destroy the organic cation; nitrates may remain in ash or scrubber water and require secondary treatment.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775226, Phenylguanidine nitrate.[1] Retrieved from [Link][1]

-

Thermo Fisher Scientific (2023). Safety Data Sheet: N''-Phenylguanidine nitrate.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Guanidine derivatives and nitrates.[2] (General read-across for guanidine nitrate toxicity). Retrieved from [Link][1]

-

U.S. EPA (2013). Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl- (Diphenylguanidine).[1] (Read-across for phenylguanidine aquatic toxicity). Retrieved from [Link][1]

-

PrepChem. Synthesis of Phenyl guanidine nitrate. (Process details for impurity profiling). Retrieved from [Link]

Sources

- 1. CAS 18860-78-1: N''-phenylguanidine nitrate | CymitQuimica [cymitquimica.com]

- 2. Phenylguanidine nitrate | C7H10N4O3 | CID 2775226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylguanidine nitrate | CymitQuimica [cymitquimica.com]

- 4. N -Phenylguanidine nitrate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. Edit chemical label phenylguanidine nitrate | chemical-label.com [chemical-label.com]

- 6. prepchem.com [prepchem.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Guanidinylation of Primary Amines with Phenylguanidine Nitrate

Introduction: The Enduring Importance of the Guanidinium Moiety

The guanidinium group, most notably present in the amino acid arginine, is a structural cornerstone in a vast array of biologically active molecules, from complex natural products to meticulously designed pharmaceuticals.[1] Its unique electronic properties, arising from the Y-shaped delocalization of pi electrons across one carbon and three nitrogen atoms, render it a strong base that is protonated under physiological conditions. This perpetual positive charge is pivotal for its role in molecular recognition, facilitating interactions with negatively charged species such as phosphates, carboxylates, and sulfates. Consequently, the synthesis of guanidine-containing compounds is of paramount importance to researchers in medicinal chemistry and drug development.[2]

Historically, the introduction of the guanidine functionality has been a multi-step process, often involving latent amine precursors that are unmasked late in the synthetic sequence.[1] However, the development of direct guanidinylation methods offers a more streamlined and efficient approach. This application note provides a comprehensive protocol for the guanidinylation of primary amines using phenylguanidine nitrate, a commercially available and effective guanidinylating agent.

Reaction Mechanism: A Nucleophilic Approach

The guanidinylation of a primary amine with phenylguanidine nitrate proceeds via a nucleophilic substitution pathway. The carbon atom of the guanidine group in phenylguanidine is electrophilic and is susceptible to attack by the nucleophilic primary amine.

The proposed mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the phenylguanidine. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking amine nitrogen to one of the nitrogen atoms of the guanidine moiety.

-

Elimination of Aniline: The tetrahedral intermediate collapses, with the elimination of aniline as a leaving group, to form the protonated guanidinium product.

-

Deprotonation: A final deprotonation step yields the neutral substituted guanidine.

Caption: Proposed mechanism for the guanidinylation of a primary amine.

Safety Precautions

Phenylguanidine nitrate is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.

-

Always consult the Safety Data Sheet (SDS) before starting any experiment.

Experimental Protocol: A General Guideline

The following is a general protocol for the guanidinylation of a primary amine with phenylguanidine nitrate. The reaction conditions may require optimization depending on the specific substrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Primary Amine | Reagent Grade | Commercially available | |

| Phenylguanidine Nitrate | >97% | Commercially available | Store in a cool, dry, well-ventilated area. |

| Dimethylformamide (DMF) | Anhydrous | Commercially available | Use a dry solvent. |

| Triethylamine (TEA) | Reagent Grade | Commercially available | To neutralize the nitrate salt. |

| Diethyl Ether | Reagent Grade | Commercially available | For precipitation of the product. |

| Hydrochloric Acid (HCl) | 1 M solution in Et₂O | Commercially available | For conversion to the hydrochloride salt. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq).

-

Dissolve the amine in anhydrous DMF (approximately 0.1 M concentration).

-

Add triethylamine (1.1 eq) to the solution.

-

In a separate flask, dissolve phenylguanidine nitrate (1.2 eq) in a minimal amount of anhydrous DMF.

-

-

Reaction:

-

Slowly add the phenylguanidine nitrate solution to the stirred solution of the primary amine at room temperature.

-

Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add diethyl ether to the reaction mixture with vigorous stirring to precipitate the crude guanidinium nitrate salt.

-

Collect the precipitate by vacuum filtration and wash with diethyl ether.

-

-

Purification (as Hydrochloride Salt):

-

Dissolve the crude product in a minimal amount of methanol.

-

Add a 1 M solution of HCl in diethyl ether dropwise until the precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the purified guanidinium hydrochloride salt under vacuum.

-

Caption: Workflow for guanidinylation and product isolation.

Troubleshooting and Key Considerations

-

Low Reactivity of Amine: For less nucleophilic amines (e.g., anilines), higher reaction temperatures and longer reaction times may be necessary. The use of a sealed tube or microwave irradiation could also be explored.

-

Incomplete Reaction: Ensure that anhydrous conditions are maintained, as water can hydrolyze the guanidinylating agent. The stoichiometry of the reagents can also be adjusted.

-

Product Isolation: The choice of solvent for precipitation is crucial. The product should be insoluble in the chosen solvent while the starting materials and byproducts remain in solution.

-

Alternative Guanidinylating Agents: For sensitive substrates, the use of protected guanidinylating agents, such as N,N'-di-Boc-N''-triflylguanidine, may be advantageous to avoid side reactions.[4]

Conclusion

The protocol described in this application note provides a solid foundation for the synthesis of substituted guanidines from primary amines using phenylguanidine nitrate. While the presented method is a general guideline, it offers a straightforward and efficient alternative to more complex, multi-step synthetic routes. As with any chemical transformation, empirical optimization for each specific substrate is key to achieving high yields and purity. The enduring biological significance of the guanidinium moiety ensures that robust and versatile synthetic methods for its installation will remain a vital tool for researchers in the chemical and pharmaceutical sciences.

References

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

-

Methods for the synthesis of substituted guanidines. ResearchGate. [Link]

-

Phenylguanidine nitrate | C7H10N4O3. PubChem. [Link]

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

-

Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

- New process for the preparation of phenyl-guanidine derivatives.

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

- Guanidinylation reagents.

-

Synthesis of Guanidines in Solution. ResearchGate. [Link]

-

N-Hydroxyguanidines from Primary Amines. Organic Chemistry Portal. [Link]

-

Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry. [Link]

-

Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. [Link]

Sources

The Versatility of Phenylguanidine Nitrate in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Phenylguanidine Nitrate as a Privileged Reagent

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic compounds is a cornerstone of drug discovery and materials science. Heterocylic scaffolds form the core of a vast array of pharmaceuticals and biologically active molecules. Phenylguanidine nitrate, a stable, crystalline solid, has emerged as a highly versatile and valuable building block in the synthesis of a variety of nitrogen-containing heterocycles.[1] Its utility stems from the nucleophilic character of the guanidinyl moiety, which can readily participate in cyclization reactions with suitable electrophilic partners. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of phenylguanidine nitrate in the synthesis of key heterocyclic systems, with a focus on pyrimidines and triazines. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Safety and Handling of Phenylguanidine Nitrate

As with any chemical reagent, proper safety protocols are paramount when handling phenylguanidine nitrate. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Therefore, it is mandatory to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid creating dust, and in case of accidental contact, rinse the affected area thoroughly with water.[3] Store phenylguanidine nitrate in a tightly closed container in a cool, dry place away from strong oxidizing and reducing agents.[3]

I. Synthesis of 2-Amino-4-phenyl-pyrimidines via Cyclocondensation

One of the most powerful applications of phenylguanidine nitrate is in the synthesis of substituted pyrimidines, which are core structures in numerous biologically active compounds.[4] A particularly effective method involves the cyclocondensation of phenylguanidine nitrate with α,β-alkynic ketones. This reaction provides a direct and efficient route to highly functionalized pyrimidine derivatives.

Mechanistic Insights

The reaction proceeds through a nucleophilic addition of the guanidine moiety to the triple bond of the α,β-alkynic ketone. This is followed by an intramolecular cyclization involving the carbonyl group, and subsequent dehydration to yield the aromatic pyrimidine ring. The phenyl group from the phenylguanidine nitrate is incorporated at the 2-amino position of the resulting pyrimidine.

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of Pyrrole-Aminopyrimidine Ensembles

This protocol is adapted from an efficient method for the synthesis of pharmaceutically promising pyrrole-aminopyrimidine ensembles.[3]

Materials:

-

2-Acylethynylpyrrole derivative

-

Phenylguanidine nitrate

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of the 2-acylethynylpyrrole (1.0 mmol) in DMSO (5 mL), add phenylguanidine nitrate (1.2 mmol) and powdered KOH (2.0 mmol).

-

Heat the reaction mixture to 110-115 °C with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the desired pyrrole-aminopyrimidine ensemble.

Rationale for Experimental Choices:

-

Solvent (DMSO): DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.

-

Base (KOH): The strong base is crucial for deprotonating the guanidine nitrate, generating the free guanidine which is the active nucleophile in the reaction.

-

Temperature (110-115 °C): The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.